

# Application Note: Quantification of C.I. Acid Yellow 3 Concentration in Solutions

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Compound of Interest		
Compound Name:	C.I. Acid yellow 3	
Cat. No.:	B7818542	Get Quote

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### Introduction

**C.I. Acid Yellow 3**, also known as Quinoline Yellow S (CAS No. 8004-92-0), is a synthetic quinoline dye widely used in cosmetics, pharmaceuticals, and textiles.[1][2][3] Accurate quantification of its concentration in various solutions is crucial for quality control, formulation development, and regulatory compliance. This application note provides detailed protocols for two common analytical methods for the determination of **C.I. Acid Yellow 3** concentration: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Chemical Properties of C.I. Acid Yellow 3:



Property	Value
C.I. Name	Acid Yellow 3
C.I. Number	47005
CAS Number	8004-92-0
Molecular Formula	C <sub>18</sub> H <sub>9</sub> NNa <sub>2</sub> O <sub>8</sub> S <sub>2</sub> (for the disulfonate)[1]
Molecular Weight	477.38 g/mol (for the disulfonate)[1]
Appearance	Greenish-yellow powder[1]
Solubility	Soluble in water[1][2]

## Principle of the Methods UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for quantifying light-absorbing compounds in a solution. The concentration of **C.I. Acid Yellow 3** is determined by measuring the absorbance of the solution at its wavelength of maximum absorbance ( $\lambda$ max), which is approximately 414 nm, and applying the Beer-Lambert Law.[4]

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For **C.I. Acid Yellow 3**, a reversed-phase HPLC method is typically employed, where the dye is separated from other components in the sample matrix on a nonpolar stationary phase. Detection is commonly performed using a UV-Vis or Photodiode Array (PDA) detector set at the  $\lambda$ max of the dye. This method offers high specificity and sensitivity, making it suitable for complex sample matrices.[4][5]

## **Data Presentation: Quantitative Method Parameters**

The following table summarizes the quantitative performance parameters for the HPLC method for the analysis of the primary components of Quinoline Yellow (C.I. Acid Yellow 3).



Analytical Method	Analyte	Linearity Range (% by weight)	Limit of Detection (LOD) (% by weight)	Limit of Quantificati on (LOQ) (% by weight)	Recovery (%)
HPLC	6'-sulfonate (monoSA)	9.96 - 96.53	1.23	3.70	91.07 - 99.45
HPLC	6',5- disulfonate (diSA)	0.54 - 21.69	0.42	1.26	91.07 - 99.45
HPLC	6',8'- disulfonate (diSA)	0.10 - 5.00	0.11	0.34	91.07 - 99.45
HPLC	6',8',5- trisulfonate (triSA)	0.11 - 5.53	0.01	0.04	91.07 - 99.45

Data adapted from a study on the determination of sulphonated quinophthalones in Quinoline Yellow.[4]

## **Experimental Protocols**

## **Method 1: UV-Visible Spectrophotometry**

This protocol outlines the steps for the quantitative analysis of **C.I. Acid Yellow 3** in an aqueous solution.

#### 4.1.1 Materials and Reagents

- C.I. Acid Yellow 3 reference standard
- Deionized water (or other suitable solvent)
- Volumetric flasks (10 mL, 50 mL, 100 mL)



- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer

#### 4.1.2 Preparation of Standard Solutions

- Stock Standard Solution (100 μg/mL): Accurately weigh 10 mg of C.I. Acid Yellow 3
  reference standard and dissolve it in a 100 mL volumetric flask with deionized water.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. For example, prepare concentrations of 1, 2, 5, 10, and 15 μg/mL in 10 mL volumetric flasks.

#### 4.1.3 Sample Preparation

Dilute the sample solution containing **C.I. Acid Yellow 3** with deionized water to ensure the absorbance reading falls within the linear range of the calibration curve.

#### 4.1.4 Instrumental Analysis

- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Set the wavelength to the λmax of C.I. Acid Yellow 3 (~414 nm).[4]
- Use deionized water as a blank to zero the instrument.
- Measure the absorbance of each standard and the sample solution.

#### 4.1.5 Data Analysis

- Plot a calibration curve of absorbance versus concentration for the standard solutions.
- Determine the concentration of C.I. Acid Yellow 3 in the sample by interpolating its absorbance value on the calibration curve.



## Method 2: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of **C.I. Acid Yellow 3** using reversed-phase HPLC.

#### 4.2.1 Materials and Reagents

- C.I. Acid Yellow 3 reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate or other suitable buffer salts
- Deionized water (18 MΩ·cm)
- 0.45 μm syringe filters
- · HPLC system with a UV-Vis or PDA detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm)

#### 4.2.2 Preparation of Mobile Phase

A common mobile phase for the analysis of quinoline dyes consists of a mixture of an aqueous buffer and an organic solvent. For example:

- Mobile Phase A: 50 mM ammonium acetate in water
- Mobile Phase B: Acetonitrile or Methanol[6]

#### 4.2.3 Preparation of Standard Solutions

Prepare stock and working standard solutions of **C.I. Acid Yellow 3** in the mobile phase, similar to the UV-Vis method.



#### 4.2.4 Sample Preparation

Dilute the sample with the mobile phase to a concentration within the calibration range and filter through a  $0.45 \mu m$  syringe filter before injection.

#### 4.2.5 HPLC Conditions

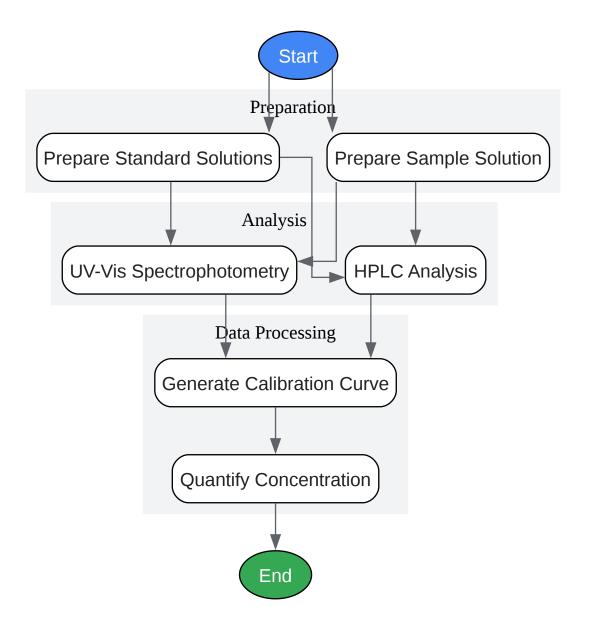
Parameter	Condition
Column	C18 reversed-phase (250 mm x 4.6 mm, 5 $\mu$ m) [6]
Mobile Phase	Gradient elution with aqueous buffer and organic solvent (e.g., Acetonitrile and 50 mM ammonium acetate in water)[6]
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	Ambient or controlled (e.g., 40 °C)[5]
Detection Wavelength	412-428 nm[2][6]

#### 4.2.6 Data Analysis

Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. The concentration of **C.I. Acid Yellow 3** in the sample is determined from this curve.

### **Visualizations**

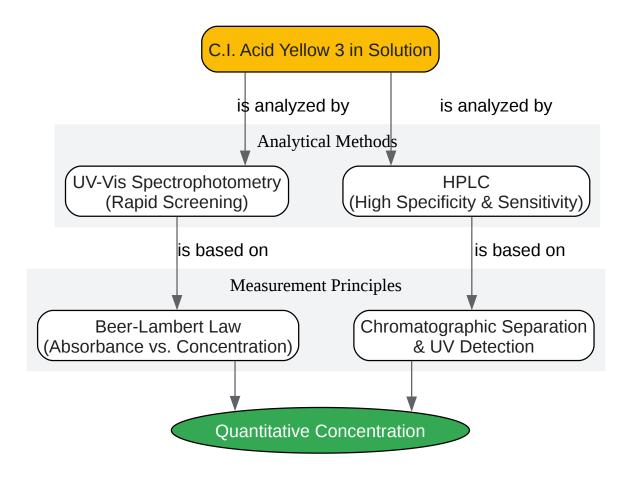




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Caption: General experimental workflow for the quantification of C.I. Acid Yellow 3.





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Caption: Logical relationship between the analyte, analytical methods, and measurement principles.

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